molecular formula C10H14BBrO3 B8207373 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid

3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid

Cat. No.: B8207373
M. Wt: 272.93 g/mol
InChI Key: JMYRJWSFGDGMNK-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid: is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains isopropyl and methoxy substituents. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of this compound using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of arylboronic acids.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison: 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid is unique due to the presence of both isopropyl and methoxy groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(3-bromo-2-methoxy-5-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-6(2)7-4-8(11(13)14)10(15-3)9(12)5-7/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYRJWSFGDGMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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